molecular formula C19H22N4O4S B3001961 4-(2-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide CAS No. 894005-65-3

4-(2-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide

Cat. No. B3001961
CAS RN: 894005-65-3
M. Wt: 402.47
InChI Key: YQYFHVVLXUSMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(2-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities, particularly as inhibitors of the enzyme carbonic anhydrase (CA). This enzyme is involved in various physiological processes, including respiration, acid-base balance, and the formation of aqueous humor and cerebrospinal fluid. Inhibitors of CA have been studied for their potential therapeutic applications in conditions such as glaucoma, epilepsy, and cancer .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various functional groups to the benzenesulfonamide scaffold to enhance activity and selectivity for different isoforms of carbonic anhydrase. For instance, ureido-substituted benzenesulfonamides have been synthesized and shown to inhibit carbonic anhydrase IX with nanomolar potency, indicating their potential as antimetastatic agents in cancer treatment . Similarly, selenoureido analogues of benzenesulfonamides have been developed, taking inspiration from a lead molecule in clinical trials, and have shown interesting inhibition potencies against various human carbonic anhydrase isoforms .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their inhibitory activity. For example, the presence of a ureido linkage in the molecule has been associated with high-affinity inhibition of carbonic anhydrase isoforms . The substitution pattern on the urea moiety significantly affects the inhibitory profile, with different substituents leading to variations in potency and selectivity . Crystallographic studies have revealed that these molecules can bind selectively to hydrophobic pockets within the active site of carbonic anhydrase, which correlates with their inhibitor potency .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions depending on their substituents. For example, the introduction of a ureido group can enhance the ability of the molecule to form hydrogen bonds with the active site of carbonic anhydrase, thereby increasing its inhibitory activity . Additionally, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can influence the reactivity and binding affinity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. These properties can be modulated by the introduction of different substituents on the benzenesulfonamide scaffold. For instance, the presence of a ureido group can increase the polarity and potentially the solubility of the compound in biological fluids . The introduction of bulky or hydrophobic groups can affect the molecule's ability to penetrate cell membranes and reach its target enzyme .

Mechanism of Action

Target of Action

The primary targets of the compound “4-(2-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide” are currently unknown. This compound is a derivative of pyrrolidine , a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases

Mode of Action

It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional (3d) coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Compounds with a pyrrolidine ring have been reported to have various biological and pharmacological activities . These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Pharmacokinetics

The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s bioavailability.

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown. Compounds with a pyrrolidine ring have been reported to have various biological and pharmacological activities . These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could potentially be influenced by environmental factors.

properties

IUPAC Name

1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-[2-(4-sulfamoylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c20-28(26,27)17-8-6-14(7-9-17)10-11-21-19(25)22-15-12-18(24)23(13-15)16-4-2-1-3-5-16/h1-9,15H,10-13H2,(H2,20,26,27)(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYFHVVLXUSMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.